Indeno[1,2-b]quinoxalin-11-ylidenehydrazine
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Overview
Description
Indeno[1,2-b]quinoxalin-11-ylidenehydrazine is a nitrogen-containing heterocyclic compound. It is part of the indenoquinoxaline family, which is known for its diverse chemical reactivity and potential pharmacological activities. This compound is characterized by its unique structure, which includes a quinoxaline ring fused with an indene moiety and a hydrazine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indeno[1,2-b]quinoxalin-11-ylidenehydrazine typically involves the condensation of hydrazine with indenoquinoxaline derivatives. One common method is the reaction of indeno[1,2-b]quinoxalin-11-one with hydrazine hydrate under reflux conditions . This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Indeno[1,2-b]quinoxalin-11-ylidenehydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include oximes, amines, and various substituted hydrazine derivatives .
Scientific Research Applications
Indeno[1,2-b]quinoxalin-11-ylidenehydrazine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of indeno[1,2-b]quinoxalin-11-ylidenehydrazine involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a role in cell signaling pathways related to inflammation and apoptosis . Additionally, some derivatives act as nitric oxide donors, contributing to their pharmacological effects .
Comparison with Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one oxime (IQ-1): This compound is a specific JNK inhibitor with anticancer and neuroprotective properties.
11H-Indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone: This derivative has potential pharmaceutical applications and has been studied for its bioavailability and therapeutic potential.
Uniqueness: Indeno[1,2-b]quinoxalin-11-ylidenehydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and potential biological activities. Its ability to form various derivatives through simple chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C15H10N4 |
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Molecular Weight |
246.27 g/mol |
IUPAC Name |
10H-indeno[2,3-b]quinoxalin-11-yldiazene |
InChI |
InChI=1S/C15H10N4/c16-19-14-10-6-2-1-5-9(10)13-15(14)18-12-8-4-3-7-11(12)17-13/h1-8,16,18H |
InChI Key |
NSMZCJURXJITIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=N |
Origin of Product |
United States |
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